[2-(Azepan-1-yl)quinolin-4-yl]-morpholin-4-ylmethanone
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Overview
Description
[2-(Azepan-1-yl)quinolin-4-yl]-morpholin-4-ylmethanone is a complex organic compound that features a quinoline core structure substituted with azepane and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azepan-1-yl)quinolin-4-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. The quinoline core can be synthesized through classical methods such as the Skraup synthesis or Friedländer synthesis. The azepane and morpholine groups are then introduced through nucleophilic substitution reactions.
Skraup Synthesis: This method involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Azepan-1-yl)quinolin-4-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The azepane and morpholine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(Azepan-1-yl)quinolin-4-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(Azepan-1-yl)quinolin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The azepane and morpholine groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Azepane: A seven-membered nitrogen-containing ring with different chemical properties.
Morpholine: A six-membered ring containing both nitrogen and oxygen, commonly used in pharmaceuticals.
Uniqueness
[2-(Azepan-1-yl)quinolin-4-yl]-morpholin-4-ylmethanone is unique due to its combination of the quinoline core with azepane and morpholine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(azepan-1-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-20(23-11-13-25-14-12-23)17-15-19(22-9-5-1-2-6-10-22)21-18-8-4-3-7-16(17)18/h3-4,7-8,15H,1-2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMCZLMKXQWAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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